Pralatrexate, including its (R)-enantiomer, primarily exerts its antineoplastic effects by inhibiting dihydrofolate reductase (DHFR) [, , ]. DHFR is a crucial enzyme involved in folate metabolism, essential for the synthesis of purines and thymidylate, necessary for DNA synthesis and cell division. By inhibiting DHFR, pralatrexate disrupts DNA synthesis and ultimately leads to the death of rapidly dividing cancer cells.
Pralatrexate demonstrates high affinity for the reduced folate carrier-1 (RFC-1) [, , , ], a transporter protein overexpressed on the surface of many cancer cells. This enhanced uptake contributes to its targeted accumulation within tumor cells. Additionally, pralatrexate undergoes intracellular polyglutamation [, , ], a process that increases its retention within cells and enhances its inhibitory effects on DHFR, contributing to its overall efficacy.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6